cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid

Chemical registration Database integration Stereochemical identification

Researchers require a pyrrolidine dicarboxylic acid with defined cis-(2S,5R) configuration, not racemic or alternate stereoisomers. This N-benzyl scaffold provides two free -COOH groups (2 H-bond donors) for amide couplings, metal coordination, or chain extension via cyclic anhydride. - **Chiral fidelity**: SMILES-encoded (2S,5R) ensures reproducible stereochemistry in ligands & peptidomimetics - **Functional group access**: Free diacid vs. esters (CAS 52321-06-9: 0 H-bond donors) - essential for direct conjugation - **Supply assurance**: ≥95% purity with batch-specific NMR/HPLC/GC; InChI Key QREMUNONTQIPQO-UHFFFAOYSA-N for ELN integration

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 52321-07-0
Cat. No. B3143358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
CAS52321-07-0
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11+
InChIKeyQREMUNONTQIPQO-PHIMTYICSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-Benzylpyrrolidine-2,5-dicarboxylic Acid: Chemical Identity


cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid (CAS 52321-07-0) is an N-substituted pyrrolidine dicarboxylic acid derivative with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol [1]. The compound features a pyrrolidine ring bearing a benzyl group on the nitrogen atom and two carboxylic acid groups at the 2- and 5-positions in a cis configuration [1]. The stereochemistry is defined as (2S,5R), with the IUPAC name (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid, and the compound is assigned the MDL identifier MFCD03002201 and PubChem CID 26202186 . Commercially, this compound is available from multiple vendors as a research-grade chemical, typically supplied at ≥95% purity .

Chiral building block with defined cis-(2S,5R) stereochemistry
Enables chain elongation via N-benzyl anhydride intermediate
Free dicarboxylic acid for amide coupling or metal coordination
Commercially available with batch-specific analytical documentation

cis-1-Benzylpyrrolidine-2,5-dicarboxylic Acid: Stereochemical & N-Substitution Distinctions


The pyrrolidine-2,5-dicarboxylic acid scaffold exists in multiple stereoisomeric and N-substituted variants, each with distinct chemical and biological properties that preclude generic interchange. While the unsubstituted core (2,5-pyrrolidinedicarboxylic acid, MW 173.17 g/mol) has been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria , the N-benzyl substitution present in the target compound (MW 249.26 g/mol) fundamentally alters its physicochemical profile—increasing lipophilicity, modifying hydrogen bonding capacity, and introducing distinct conformational constraints [1]. Critically, the stereochemical designation of the commercial product as the cis-(2S,5R) configuration differentiates it from the (2S,5S) stereoisomer, which has been independently characterized as an efficient chiral organocatalyst for enantioselective aldol reactions (achieving up to 90% ee) [2]. These distinct structure-activity relationships across stereoisomers and substitution patterns mean that in-class compounds cannot be interchanged without altering the intended synthetic, catalytic, or biological outcome.

Racemic mixture may alter stereochemical outcomes
CAS 52321-07-0 also covers the racemate; explicit (2S,5R) verification prevents unintentional enantiomeric variability.
(2S,5S) stereoisomer exhibits different catalytic performance
Reported high enantioselectivity for the (2S,5S) organocatalyst in aldol reactions; C5 configuration may shift catalytic response.
Ester derivatives lack free carboxylic acid hydrogen-bond donors
Diethyl ester (CAS 52321-06-9) has zero H-bond donors vs. two for the diacid, impacting amide coupling and metal coordination suitability.

cis-1-Benzylpyrrolidine-2,5-dicarboxylic Acid: Evidence for Scientific Selection


Database Identification and Stereochemical Purity

cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid (CAS 52321-07-0) is uniquely identified by the MDL identifier MFCD03002201 and the stereochemically defined IUPAC name (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid. In contrast, the commercially available racemic mixture is designated rel-(2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid under the same CAS number, indicating that CAS 52321-07-0 does not intrinsically distinguish between the single stereoisomer and the racemate . The InChI Key QREMUNONTQIPQO-UHFFFAOYSA-N for this CAS entry represents the stereochemically non-specific connectivity, further underscoring that the (2S,5R) specification must be explicitly verified during procurement to ensure the intended stereochemical composition [1].

Stereochemical registration
Data to verify
Single (2S,5R) stereoisomer vs. racemic mixture under same CAS
Stereochemical specification must be explicitly verified during procurement
CAS alone does not distinguish enantiomeric composition
Chemical registration Database integration Stereochemical identification

Stereoisomer Comparison: (2S,5R) vs. (2S,5S)

The target compound is specified as the cis-(2S,5R) stereoisomer, with the SMILES notation O=C([C@@H]1N(CC2=CC=CC=C2)[C@H](C(O)=O)CC1)O explicitly encoding the absolute stereochemistry at both chiral centers . This configuration differs from the (2S,5S) stereoisomer (CAS 81702-31-0), which has been quantitatively characterized as an efficient chiral organocatalyst in direct asymmetric aldol reactions, achieving up to 90% enantiomeric excess (ee) in the condensation of ketones with aldehydes [1]. The (2S,5R) target compound, while structurally analogous, presents a distinct spatial arrangement of carboxyl groups—a critical parameter for metal coordination geometry and substrate binding in catalytic or medicinal chemistry applications [2].

Stereoisomer comparison
Reported
Target (2S,5R): no catalytic data reported. Comparator (2S,5S): up to 90% ee in aldol reactions
Stereochemistry at C5 influences catalytic performance
Direct catalytic data for target compound not identified
Chiral building blocks Stereoselective synthesis Asymmetric catalysis precursors

Chain Elongation via Cyclic Anhydride

A published synthetic methodology demonstrates that 1-benzylpyrrolidine-2,5-dicarboxylic anhydride—directly derived from the corresponding dicarboxylic acid—serves as a key intermediate for carbon chain elongation. Specifically, reaction of this anhydride with diazomethane generates a diazo-ketone ester intermediate, which was subsequently converted to methyl 2-(1-benzyl-5-methoxycarbonylpyrrolidin-2-yl)acetate in a three-step sequence, representing a shortened alternative to the conventional five-step chain elongation procedure [1]. This transformation is not possible with the unsubstituted pyrrolidine-2,5-dicarboxylic acid scaffold, which lacks the N-benzyl protecting group that stabilizes the intermediate during diazo-ketone formation and subsequent rearrangement.

Chain elongation route
Reported
Three-step chain elongation via diazo-ketone ester from target-derived anhydride vs. conventional five-step procedure
N-benzyl group enables shorter synthetic pathway
Validated with diazomethane (J. Chem. Soc., Perkin Trans. 1, 1973)
Synthetic methodology Dicarboxylic acid chain elongation Diazo-ketone ester synthesis

Hydrogen Bonding Profile vs. Ester Derivatives

The target compound possesses two carboxylic acid groups, providing a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 (from both carbonyl oxygens and the tertiary amine nitrogen) [1]. In contrast, the diethyl ester derivative (CAS 52321-06-9, cis-diethyl 1-benzylpyrrolidine-2,5-dicarboxylate) has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5, while the unsubstituted pyrrolidine-2,5-dicarboxylic acid scaffold (MW 173.17 g/mol) has a donor count of 2 but an acceptor count of only 4 and lacks the benzyl lipophilic moiety [2]. These quantitative differences in hydrogen bonding capacity and lipophilicity (estimated logP not reported) directly impact solubility profiles, chromatographic behavior, and suitability for applications requiring specific intermolecular interactions.

Hydrogen bonding profile
Class-level
Target: 2 H-bond donors, 5 acceptors, MW 249.26. Ester derivative: 0 donors, 5 acceptors, MW 305.36
Free acid form supports amide coupling and metal coordination
Calculated parameters; experimental solubility not reported
Hydrogen bonding Physicochemical properties Solubility prediction

GHS Classification and Handling

According to the safety data sheet for cis-1-benzylpyrrolidine-2,5-dicarboxylic acid, the compound is classified under GHS with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), carrying the signal word 'Warning' [1]. The recommended precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes) [1]. This safety profile is consistent with the carboxylic acid functionality, which is known to be irritating to mucous membranes and skin. No specific toxicity data (LD50) were identified in the available sources for this compound.

GHS classification
Data to verify
H315, H319, H335; Signal word: Warning
Informs laboratory handling and PPE requirements
No specific toxicity (LD50) data identified
Laboratory safety GHS classification Material handling

cis-1-Benzylpyrrolidine-2,5-dicarboxylic Acid: Validated Research Applications


Chiral Building Block for Asymmetric Synthesis

Researchers requiring a pyrrolidine-based chiral scaffold with a defined cis-(2S,5R) configuration should select cis-1-benzylpyrrolidine-2,5-dicarboxylic acid (CAS 52321-07-0) over racemic mixtures or alternative stereoisomers. The SMILES-encoded absolute stereochemistry at both C2 and C5 positions ensures reproducible stereochemical outcomes in downstream synthetic transformations, including the preparation of chiral ligands for asymmetric catalysis or stereochemically constrained peptidomimetics. This is particularly relevant given that the (2S,5S) stereoisomer has been independently validated as a chiral organocatalyst achieving up to 90% ee in aldol reactions [1], confirming that stereochemical configuration at the 5-position materially affects chemical performance.

Chain Elongation via Cyclic Anhydride Intermediate

Synthetic chemists pursuing carbon chain extension of pyrrolidine dicarboxylic acid frameworks should utilize 1-benzylpyrrolidine-2,5-dicarboxylic acid as the precursor to its corresponding cyclic anhydride. As demonstrated by Della and Kendall (1973), this anhydride undergoes reaction with diazomethane to generate a diazo-ketone ester intermediate, enabling a three-step chain elongation sequence that is significantly shorter than the conventional five-step procedure [2]. The N-benzyl group is essential for intermediate stability during this transformation, and unsubstituted pyrrolidine-2,5-dicarboxylic acid cannot be directly substituted for this application.

Carboxylic Acid Functionality for Amide and Metal Coordination

Investigators requiring a pyrrolidine scaffold with two free carboxylic acid groups (2 H-bond donors) should procure cis-1-benzylpyrrolidine-2,5-dicarboxylic acid rather than its ester-protected derivatives such as diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (CAS 52321-06-9), which has 0 H-bond donors . The free acid functionality is essential for direct amide coupling with amines (e.g., for peptide or small-molecule library synthesis), for metal coordination in the preparation of metal-organic frameworks or catalysts, and for applications where aqueous solubility of the carboxylic acid form is required prior to further derivatization.

Standardized Building Block for Medicinal Chemistry

Medicinal chemistry groups and heterocyclic chemistry laboratories requiring a well-characterized, commercially available N-benzylpyrrolidine-2,5-dicarboxylic acid scaffold should select the cis-(2S,5R) compound as a standardized building block. The compound is available from multiple reputable vendors at ≥95% purity with batch-specific quality assurance documentation including NMR, HPLC, and GC reports . The established InChI Key (QREMUNONTQIPQO-UHFFFAOYSA-N) and MDL identifier (MFCD03002201) facilitate unambiguous database registration and electronic laboratory notebook integration, supporting reproducible research and intellectual property documentation.

Application
Selection Property
Validation Focus
Chiral synthesis building block
Stereochemical configuration (cis-(2S,5R))
Enantiomeric outcome in asymmetric transformations
Pyrrolidine chain elongation
N-Benzyl anhydride intermediate
Reaction step reduction and yield consistency
Amide coupling or metal coordination
Free dicarboxylic acid (2 H-bond donors)
Coupling efficiency and solubility profile
Heterocyclic library synthesis
Batch documentation (NMR, HPLC, GC)
Identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.